molecular formula C12H6N2O2 B078267 2,6-Diisocyanatonaphthalene CAS No. 13753-49-6

2,6-Diisocyanatonaphthalene

Cat. No.: B078267
CAS No.: 13753-49-6
M. Wt: 210.19 g/mol
InChI Key: FYSXOCIUZBBUNB-UHFFFAOYSA-N
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Description

2,6-Diisocyanatonaphthalene is an organic compound with the molecular formula C₁₂H₆N₂O₂. It is a derivative of naphthalene, characterized by the presence of two isocyanate groups at the 2 and 6 positions on the naphthalene ring. This compound is a white or colorless solid at room temperature and is primarily used in the production of polyurethanes and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diisocyanatonaphthalene can be synthesized through the phosgenation of 2,6-diaminonaphthalene. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisocyanatonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of 2,6-diisocyanatonaphthalene involves the reactivity of its isocyanate groups. These groups can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in the production of polyurethanes and other polymers, where the isocyanate groups react with polyols to form urethane linkages .

Comparison with Similar Compounds

    1,5-Diisocyanatonaphthalene: Another isomer of diisocyanatonaphthalene with isocyanate groups at the 1 and 5 positions.

    Toluene Diisocyanate: A widely used diisocyanate with two isocyanate groups attached to a toluene ring.

Uniqueness: 2,6-Diisocyanatonaphthalene is unique due to its specific isomeric structure, which imparts distinct physical and chemical properties. Its reactivity and ability to form stable polymers make it valuable in various industrial applications .

Properties

IUPAC Name

2,6-diisocyanatonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-5-12(14-8-16)4-2-10(9)6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSXOCIUZBBUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=C=O)C=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611575
Record name 2,6-Diisocyanatonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13753-49-6
Record name 2,6-Diisocyanatonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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